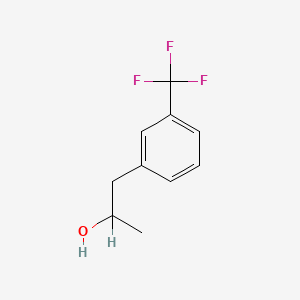

1-(3-(Trifluoromethyl)phenyl)propan-2-ol

Description

Significance of Fluorinated Propanol (B110389) Scaffolds in Organic Synthesis

Fluorinated propanol scaffolds, such as 1-(3-(Trifluoromethyl)phenyl)propan-2-ol and hexafluoro-2-propanol (HFIP), are of considerable importance in modern organic synthesis. The incorporation of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules can dramatically alter their physical and chemical properties. rsc.org The -CF3 group is one of the most powerful electron-withdrawing groups, a property that can increase the reactivity of adjacent functional groups. nih.gov This electronic effect, coupled with the high metabolic stability conferred by the strong carbon-fluorine bond, makes fluorinated scaffolds highly desirable in the design of new molecules. mdpi.com

The presence of a trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its transport and uptake in biological systems. mdpi.com Furthermore, fluorinated solvents like HFIP have demonstrated the ability to stabilize ionic species and act as proton donors, influencing the course of various chemical reactions, including oxidations, condensations, and cyclizations. acs.orgwikipedia.org This versatility underscores the broad utility of fluorinated propanol structures as building blocks and reaction media in the synthesis of complex chemical entities. researchgate.net

Overview of this compound as a Key Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure, featuring a trifluoromethyl-substituted phenyl ring attached to a propan-2-ol chain, provides a versatile platform for further chemical transformations.

A notable application of this compound is as a precursor in the synthesis of fenfluramine (B1217885), an anorexic drug. google.com The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one. google.com This ketone can be prepared by reacting the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate. google.com The subsequent reduction of the ketone to the target alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The enantiomers of this compound are also of interest and can be prepared through specific enzymatic processes. google.com

The utility of this intermediate extends to the synthesis of other biologically active compounds. For example, it is a known metabolite and can be used in the preparation of various derivatives. drugbank.com Its role as a building block is critical in the development of new chemical entities with tailored properties. medchemexpress.com

Structural Characteristics and Their Influence on Chemical Reactivity and Selectivity

The chemical behavior of this compound is profoundly influenced by its structural features. The trifluoromethyl (-CF3) group, positioned on the phenyl ring, is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govcdnsciencepub.com This inductive effect increases the electrophilic character of the molecule and can lead to greater positive charge delocalization in reaction intermediates. nih.gov This enhanced electrophilicity can influence the chemo-, regio-, and stereoselectivity of reactions involving this compound. nih.gov

The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic and chemical stability of the trifluoromethyl group. mdpi.comreddit.com This stability is a significant advantage in the design of durable molecules. mdpi.com The steric bulk of the -CF3 group can also play a role in directing the outcome of chemical reactions. cdnsciencepub.com

The propan-2-ol side chain provides a reactive hydroxyl group that can participate in a variety of chemical transformations, such as esterification and etherification. The stereocenter at the C2 position of the propanol chain means that the molecule can exist as enantiomers, which is a crucial consideration in the synthesis of chiral drugs. google.com The combination of the electron-withdrawing trifluoromethyl group and the reactive alcohol functionality makes this compound a highly versatile and reactive intermediate in organic synthesis.

Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₁F₃O | 204.19 | 621-45-4 |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | 202.17 | 21906-39-8 |

| 3-(3-(Trifluoromethyl)phenyl)propanal | C₁₀H₉F₃O | 202.17 | 90635-43-3 |

| 3-Trifluoromethylaniline | C₇H₆F₃N | 161.13 | 98-16-8 |

| Cinacalcet | C₂₂H₂₂F₃N | 357.42 | 226256-56-0 |

| Fenfluramine | C₁₂H₁₆F₃N | 231.26 | 458-24-2 |

| Hexafluoro-2-propanol | C₃H₂F₆O | 168.04 | 920-66-1 |

| Isopropenyl acetate | C₅H₈O₂ | 100.12 | 108-22-5 |

| Lithium aluminum hydride | AlH₄Li | 37.95 | 16853-85-3 |

| (R)-(+)-1-(1-Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | 10420-89-0 |

| Sodium borohydride | BH₄Na | 37.83 | 16940-66-2 |

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIKNSNYJWTSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977693 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-45-4 | |

| Record name | 1-(3-Trifluoromethylphenyl)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T889FRK2V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl Propan 2 Ol

Racemic Synthesis Approaches

Racemic synthesis provides a mixture of both (R)- and (S)-enantiomers. The most direct routes involve the reduction of a ketone precursor or the construction of the carbon skeleton via organometallic reactions.

A primary and straightforward method for synthesizing racemic 1-(3-(trifluoromethyl)phenyl)propan-2-ol is the reduction of its corresponding ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone is a key intermediate that can be synthesized through various industrial processes. google.comgoogle.com One established method involves the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate. google.com

Once the ketone is obtained, it can be converted to the racemic alcohol using standard chemical reducing agents. This transformation is typically achieved with high efficiency using hydride reagents.

Common Reduction Conditions:

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is commonly used due to its mild nature and high selectivity for ketones.

Solvent: Protic solvents such as methanol (B129727) or ethanol (B145695) are typically employed.

Procedure: The ketone is dissolved in the alcohol solvent, and the sodium borohydride is added portion-wise, often at reduced temperatures (e.g., 0 °C) to control the reaction rate. The reaction is then typically allowed to warm to room temperature. Following the complete reduction of the ketone, an acidic workup is performed to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product.

This approach is favored for its operational simplicity and the high yields typically achieved in the reduction step.

Another fundamental strategy for constructing the carbon framework of this compound involves the use of organometallic reagents, most notably Grignard reagents. researchgate.netgoogle.comderpharmachemica.com This method builds the secondary alcohol by forming a new carbon-carbon bond.

A logical pathway is the reaction of an ethyl-based organometallic reagent with 3-(trifluoromethyl)benzaldehyde (B1294959). google.com The process involves the nucleophilic addition of the ethyl group to the electrophilic carbonyl carbon of the aldehyde.

Reaction Scheme via Grignard Reagent:

Reagent Formation: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). derpharmachemica.com

Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of 3-(trifluoromethyl)benzaldehyde, typically at a low temperature. google.comgoogle.com The nucleophilic ethyl group attacks the carbonyl carbon.

Hydrolysis: The reaction is quenched with a dilute aqueous acid (e.g., HCl or H₂SO₄) in a workup step. This hydrolyzes the intermediate magnesium alkoxide salt to yield the final product, this compound. researchgate.net

This synthetic route is highly effective for creating the desired secondary alcohol structure from simpler starting materials.

While the reduction of 1-(3-(trifluoromethyl)phenyl)propan-2-one and organometallic additions to 3-(trifluoromethyl)benzaldehyde represent the most direct and common methods for racemic synthesis, other multi-step pathways can be envisioned. For instance, a route involving the ring-opening of a suitable epoxide, such as 1-(3-(trifluoromethyl)phenyl)propylene oxide, with a hydride source could theoretically yield the target alcohol. However, such methods are generally less direct and may involve more complex starting materials or reaction conditions compared to the primary pathways described. rsc.org Therefore, ketone reduction and Grignard additions remain the most practical and widely utilized strategies for obtaining racemic this compound.

Enantioselective Synthesis of this compound Enantiomers

The production of specific enantiomers of this compound is crucial for applications where stereochemistry is critical. These methods rely on asymmetric catalysis to favor the formation of one enantiomer over the other.

Biocatalysis, utilizing enzymes or whole microorganisms, offers a powerful and environmentally benign approach to producing enantiomerically pure alcohols. These methods are prized for their high stereoselectivity under mild reaction conditions.

The asymmetric reduction of the prochiral ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, is an effective strategy for directly synthesizing a specific enantiomer of the target alcohol. This transformation is often accomplished using alcohol dehydrogenases (ADHs), which are present in microorganisms like yeast. google.com

In a typical process, the ketone is incubated with yeast in an aqueous medium. google.com A carbohydrate source, such as D-glucose, is included in the reaction mixture to serve as a co-substrate for the in-situ regeneration of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor, which is essential for the enzymatic reduction. google.com The enzyme's chiral active site directs the hydride transfer from NADH to one specific face of the ketone's carbonyl group, leading to the formation of predominantly one alcohol enantiomer. A patent describes a method for the synthesis of fenfluramine (B1217885) where the first step is the reduction of 1-(3-trifluoromethyl)phenyl-propan-2-one to the corresponding alcohol in the presence of yeast, D-glucose, ethanol, and water. google.com

| Biocatalyst | Substrate | Co-substrate / Reagents | Solvent | Outcome |

|---|---|---|---|---|

| Yeast | 1-(3-(Trifluoromethyl)phenyl)propan-2-one | D-Glucose, Ethanol | Water | Formation of the corresponding alcohol, which is then used in subsequent steps for fenfluramine synthesis. |

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.

Asymmetric hydrogenation and asymmetric transfer hydrogenation of the prochiral ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, are highly efficient methods for producing enantiomerically pure this compound. These reactions involve the use of transition metal catalysts complexed with chiral ligands.

Asymmetric Hydrogenation (AH) uses molecular hydrogen (H₂) as the hydrogen source. Ruthenium and iridium-based catalysts, particularly with diphosphine ligands like BINAP and its derivatives, are widely used for the asymmetric hydrogenation of ketones. drugbank.com For trifluoromethyl-substituted ketones, these catalysts have shown high activity and enantioselectivity. drugbank.com

Asymmetric Transfer Hydrogenation (ATH) uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of H₂ gas. The Noyori-type catalysts, which are ruthenium(II)-chiral diamine-arene complexes, are exemplary for ATH of ketones. ccsenet.org A study on the preparation of (S)-3-chloro-phenyl-1-propanol by catalytic asymmetric hydrogenation highlights the effectiveness of supported chiral catalysts, achieving high yield (99%) and enantiomeric excess (90% ee). beilstein-journals.org Similar strategies are applicable to the synthesis of this compound. Chiral phosphoric acids have also been successfully used as catalysts in the transfer hydrogenation of related trifluoromethyl-substituted heterocycles. nih.gov

Table 3: Catalytic Systems for Asymmetric Hydrogenation of Ketones

| Method | Catalyst Type | Chiral Ligand Example | Hydrogen Source | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Iridium or Ruthenium complexes | (S)-P-Phos, MeOBIPHEP | H₂ gas | drugbank.comccsenet.org |

| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium-arene complexes | Chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | Isopropanol, Formic acid | ccsenet.org |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Brønsted Acid | Chiral Phosphoric Acid | Hantzsch Ester | nih.gov |

Chiral Lewis acids can catalyze the enantioselective reduction of ketones by activating the carbonyl group towards attack by a hydride source (e.g., a borane (B79455) or silane). The chiral environment created by the Lewis acid-ligand complex directs the hydride addition to one face of the ketone, leading to a predominance of one enantiomer of the alcohol.

While specific examples for the direct reduction of 1-(3-(trifluoromethyl)phenyl)propan-2-one using this method are not prominent in the literature, the principle has been widely established. For instance, metal/bis(oxazoline) complexes, such as those derived from Cu(OTf)₂ or Ni(ClO₄)₂, have been used to catalyze enantioselective reactions on related substrates, like β-ketoesters. drugbank.com The identification of potent Lewis acid catalysts like Yb(OTf)₃ through high-throughput screening has enabled the development of unified protocols for various transformations involving chiral synthons. wikipedia.org This approach could be adapted for the enantioselective reduction of the target ketone. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by the stereoselective delivery of a hydride.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. nih.gov In this approach, a prochiral molecule is covalently bonded to a chiral auxiliary. The auxiliary then directs a subsequent diastereoselective reaction before being cleaved to yield the enantiomerically enriched product. google.comnih.gov

For the synthesis of this compound, a propionic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. nih.govnih.gov The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction. For instance, methylation at the α-position followed by stereoselective reduction of the ketone would establish the two chiral centers. Finally, removal of the auxiliary under mild conditions (e.g., hydrolysis or reduction) liberates the desired chiral alcohol. nih.gov

General Steps for Chiral Auxiliary-Mediated Synthesis:

Attachment: Covalent bonding of a prochiral precursor to the chiral auxiliary.

Diastereoselective Reaction: A reaction (e.g., alkylation, reduction) where the auxiliary controls the formation of a new stereocenter.

Cleavage: Removal of the auxiliary to release the chiral product. The auxiliary can often be recovered and reused. google.comnih.gov

While robust, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary.

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry emphasizes not only the development of new reactions but also the improvement of existing processes to make them more efficient, safer, and sustainable. Process intensification refers to the development of novel apparatus and techniques that offer dramatic improvements in chemical manufacturing.

For the synthesis of precursors to this compound, advanced techniques have been reported. An improved method for synthesizing the key intermediate 3-(3-trifluoromethylphenyl)propanal involved a Mizoroki–Heck cross-coupling reaction performed under microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields compared to conventional heating.

These principles of process intensification, such as the use of microwave irradiation, cascade reactions, and catalyst recycling, could be applied to the synthesis of this compound from its ketone precursor. For example, the asymmetric hydrogenation of 1-(3-(trifluoromethyl)phenyl)propan-2-one could potentially be run in a continuous flow reactor, allowing for better control over reaction parameters (temperature, pressure), improved safety, and easier scalability compared to batch processing.

Continuous Flow Synthesis Adaptations

While specific, detailed protocols for the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles for adapting related chemical processes suggest a viable pathway for its production in a flow chemistry setup. The industrial-scale synthesis of structurally similar compounds, such as 3-(3-(trifluoromethyl)phenyl)propan-1-ol, has been recommended for continuous flow reactors to improve purity and throughput. This suggests that the synthesis of this compound could similarly benefit from such an adaptation.

A potential synthetic route amenable to flow chemistry involves the reduction of the corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one. In a continuous flow setup, a solution of the ketone and a reducing agent could be pumped through a heated or cooled reactor coil. The use of immobilized reagents or catalysts within a packed-bed reactor is a common strategy in flow synthesis, offering advantages such as simplified purification and catalyst recycling.

For instance, the reduction of a ketone to a secondary alcohol can be achieved using various reducing agents. The selection of the reagent would be critical for a successful flow adaptation. A key advantage of flow reactors is the precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize the formation of byproducts.

The table below outlines a conceptual continuous flow process for the synthesis of this compound based on the reduction of its ketone precursor, drawing parallels from established flow chemistry principles.

| Parameter | Condition | Rationale |

| Reactants | 1-(3-(trifluoromethyl)phenyl)propan-2-one, Reducing Agent (e.g., NaBH₄ solution) | Ketone as the starting material for the final reduction step. |

| Reactor Type | Packed-Bed Reactor with Immobilized Catalyst or Coil Reactor | Facilitates continuous processing and potentially simplifies downstream purification. |

| Temperature | Optimized (e.g., 25-100 °C) | Precise temperature control in flow reactors allows for optimization of reaction rate and selectivity. |

| Pressure | Atmospheric or slightly elevated | To control solvent boiling points and gas evolution. |

| Residence Time | Optimized (minutes to hours) | Fine-tuning contact time between reactants and catalyst to ensure complete conversion. |

| Solvent | Methanol, Ethanol, or other suitable polar solvents | To dissolve reactants and facilitate the reaction. |

This adaptation to a continuous flow process would be expected to offer enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer, and greater consistency in product quality compared to traditional batch processing.

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. While a specific protocol for the direct microwave-assisted synthesis of this compound is not prominently described, the synthesis of its precursors and related molecules has been shown to benefit significantly from microwave irradiation. nih.govresearchgate.net

For example, the synthesis of 3-(3-trifluoromethylphenyl)propanal, a related aldehyde, has been successfully achieved using microwave-assisted conditions. nih.govresearchgate.net This suggests that the synthesis of the ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-2-one, could also be accelerated using this technology. The subsequent reduction of the ketone to this compound could then potentially be performed under microwave irradiation as well.

Research on microwave-assisted organic synthesis has demonstrated that reactions which typically require several hours of conventional heating can often be completed in a matter of minutes. researchgate.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

The table below presents a comparative hypothetical example of a reaction step in the synthesis pathway of this compound, illustrating the potential advantages of microwave-assisted synthesis over conventional heating, based on findings for similar chemical transformations. nih.govresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Several hours | Minutes |

| Temperature | Higher bulk temperature | Localized superheating |

| Yield | Moderate to high | Often higher |

| Side Reactions | More prevalent | Often reduced |

The application of microwave technology to the synthesis of this compound would likely involve dissolving the starting materials in a suitable solvent that absorbs microwave radiation, followed by irradiation in a dedicated microwave reactor. The optimization of parameters such as power, temperature, and reaction time would be crucial for achieving the desired outcome. The use of solid acid catalysts under microwave irradiation has also been shown to be an effective and environmentally benign approach for synthesizing trifluoromethyl-imines, a related class of compounds. cas.cn This indicates the potential for developing a green and efficient microwave-assisted synthesis for this compound.

Chemical Reactivity and Transformations of 1 3 Trifluoromethyl Phenyl Propan 2 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group on the propane (B168953) chain is a versatile site for a variety of chemical transformations. These reactions typically involve the oxygen atom's lone pairs or the cleavage of the O-H or C-O bond.

Esterification and Etherification

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for modifying the properties of 1-(3-(trifluoromethyl)phenyl)propan-2-ol.

Esterification can be achieved through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com A more reactive approach involves the use of acyl chlorides, which react vigorously with alcohols at room temperature to form esters and hydrogen chloride. nih.govnih.gov

Etherification is commonly performed via the Williamson ether synthesis. youtube.comncsu.edu This method involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide in an SN2 reaction. ncsu.eduwikipedia.org

The Mitsunobu reaction provides a powerful and mild alternative for both esterification and etherification, particularly for secondary alcohols. organic-chemistry.orgnih.gov This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group. It proceeds with a clean inversion of stereochemistry, which is a significant feature for chiral alcohols. nih.gov

| Transformation | Reaction Type | Typical Reagents | Solvent | General Conditions |

|---|---|---|---|---|

| Esterification | Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ (cat.) | Excess Alcohol or inert solvent (e.g., Toluene) | Heat, often with water removal (Dean-Stark) masterorganicchemistry.com |

| Esterification | Acylation | Acyl Chloride (e.g., Acetyl Chloride), Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Room temperature nih.gov |

| Etherification | Williamson Synthesis | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | THF or Dimethylformamide (DMF) | 0 °C to room temperature youtube.comncsu.edu |

| Esterification / Etherification | Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile (Carboxylic Acid or Phenol) | THF or Diethyl Ether | 0 °C to room temperature organic-chemistry.orgnih.gov |

Oxidation Reactions

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone is a known intermediate in the synthesis of other compounds, such as fenfluramine (B1217885). researchgate.netwikipedia.orgsigmaaldrich.com

A variety of oxidizing agents can accomplish this transformation. The Swern oxidation is a widely used method known for its mild conditions, which are compatible with a broad range of functional groups. masterorganicchemistry.comsigmaaldrich.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534) (NEt₃). sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com The byproducts of the Swern oxidation include dimethyl sulfide, carbon monoxide, and carbon dioxide. masterorganicchemistry.comsigmaaldrich.com

| Reaction | Method | Reagents | Solvent | Typical Temperature |

|---|---|---|---|---|

| Alcohol to Ketone | Swern Oxidation | 1. (COCl)₂, DMSO; 2. Alcohol; 3. NEt₃ | Dichloromethane (CH₂Cl₂) | -78 °C to room temperature sigmaaldrich.comnih.gov |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (HO⁻) is a poor leaving group. Therefore, the reaction typically requires a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. libretexts.org This transformation occurs without altering the stereochemistry at the carbon center. libretexts.org The resulting tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com

Alternatively, the Mitsunobu reaction allows for a one-pot nucleophilic substitution with complete inversion of stereochemistry. organic-chemistry.orgnih.gov This is particularly valuable for controlling the stereochemical outcome of the product when starting with an enantiomerically pure alcohol.

| Reaction Type | Reagents | Intermediate | Product Example (with Nu:⁻) | Key Feature |

|---|---|---|---|---|

| Two-Step Substitution | 1. TsCl, Pyridine; 2. NaNu (e.g., NaN₃) | Tosylate Ester | Azide | Formation of a good leaving group libretexts.org |

| One-Pot Substitution | PPh₃, DEAD, H-Nu (e.g., HN₃) | Oxyphosphonium salt | Azide | Inversion of stereochemistry nih.gov |

Reactions Involving the Trifluoromethylphenyl Moiety

The aromatic ring's reactivity is heavily influenced by its substituents: the trifluoromethyl group (-CF₃) and the 2-hydroxypropyl side chain.

Electrophilic Aromatic Substitution Reactions (Controlled)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is governed by the directing and activating/deactivating effects of the existing groups. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. ncsu.edu It is also a meta-director. In contrast, the alkyl side chain is a weak activating group and an ortho-, para-director.

When both groups are present, the potent deactivating effect of the -CF₃ group dominates, significantly slowing the rate of reaction compared to benzene. organic-chemistry.orgrsc.org The substitution is directed primarily to the positions meta to the trifluoromethyl group (positions C5 and C1, relative to the side chain at C3). Given the steric hindrance from the adjacent propanol (B110389) group, substitution at the C5 position is generally favored. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation would follow this pattern. Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful on strongly deactivated rings such as this one. organic-chemistry.orgnih.gov

Stereoselective Transformations and Derivatization

The presence of a stereocenter at the C-2 position of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. Stereoselective transformations, particularly enzymatic resolutions, have been explored to separate its enantiomers.

A key method for obtaining the individual enantiomers of this compound is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze the reaction of one enantiomer over the other. A patented process describes the preparation of the enantiomers of this compound by reacting the racemic alcohol with an acyl donor in the presence of a lipase. google.com This results in the formation of an ester from one enantiomer, leaving the other unreacted. The ester and the unreacted alcohol can then be separated. The choice of enzyme, acyl donor, and solvent can significantly influence the efficiency and enantioselectivity of the resolution.

Diastereoselective Reactions

While specific studies on the diastereoselective reactions of this compound are not extensively documented in the literature, the principles of diastereoselection can be applied to its reactions. When this chiral alcohol is reacted with a chiral reagent, the formation of diastereomeric products is expected. The inherent chirality of the alcohol can influence the stereochemical outcome of reactions at adjacent or remote positions. For instance, in derivatization reactions involving the hydroxyl group, the approach of the reagent can be sterically hindered by the substituents on the chiral center, leading to a preference for the formation of one diastereomer over the other.

The analysis of diastereomeric mixtures formed from reactions of chiral alcohols is a crucial aspect of stereocontrolled synthesis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC) are instrumental in determining the diastereomeric ratio (d.r.) of the products. acs.org

Regioselective Transformations

Information regarding specific regioselective transformations of this compound is limited. However, the reactivity of the hydroxyl group allows for a variety of derivatizations. For instance, etherification reactions would selectively occur at the hydroxyl group. In the presence of other potentially reactive sites on the aromatic ring, the reaction conditions can be tuned to favor transformation at the desired position. For example, electrophilic aromatic substitution reactions would be directed by the trifluoromethyl group (a meta-director) and the alkyl side chain (an ortho-, para-director), potentially leading to a mixture of regioisomers. The specific outcome would depend on the nature of the electrophile and the reaction conditions.

Mechanistic Investigations of Key Reactions Involving this compound

For enzymatic resolutions, the mechanism involves the formation of a tetrahedral intermediate between the alcohol, the acyl donor, and the active site of the lipase. The stereoselectivity arises from the differential stability of the diastereomeric transition states leading to this intermediate for the (R) and (S) enantiomers of the alcohol.

In the context of palladium-catalyzed cross-coupling reactions, a common method for forming carbon-carbon and carbon-heteroatom bonds, the mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov For reactions involving aryl halides, the initial step is the oxidative addition of the aryl halide to a low-valent palladium complex. The subsequent steps would depend on the specific reaction partners. While not directly studying the target compound, mechanistic studies on the palladium-catalyzed trifluoromethylation of aryl chlorides suggest a Pd(0)-Pd(II) catalytic cycle. nih.gov

Stereochemical Aspects and Chiral Recognition of 1 3 Trifluoromethyl Phenyl Propan 2 Ol

Enantiomer Separation and Resolution Methodologies

The separation of the racemic mixture of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol into its individual enantiomers is a critical process for its application in stereospecific synthesis, such as in the preparation of the enantiomers of fenfluramine (B1217885). researchgate.net Methodologies for this chiral resolution primarily include the formation of diastereomeric salts and chromatographic techniques.

Diastereomeric Salt Formation

One of the classical and most widely used methods for resolving a racemic mixture of an alcohol is through its conversion into a pair of diastereomeric derivatives. wikipedia.orglibretexts.org This process, known as diastereomeric salt formation, involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. researchgate.net

The general procedure involves the following steps:

Derivatization: The hydroxyl group of the racemic this compound is first converted into an acidic functional group, typically a half-ester, by reacting it with a cyclic anhydride (B1165640) (e.g., phthalic or succinic anhydride). This reaction results in a racemic mixture of acidic esters.

Salt Formation: The racemic ester mixture is then treated with an enantiomerically pure chiral base, such as (+)- or (-)-1-phenylethylamine or quinidine. wikipedia.orgnih.gov This acid-base reaction forms a mixture of two diastereomeric salts.

Separation: Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystalline structures. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomer will typically crystallize out of a suitable solvent system, while the other remains in the mother liquor. libretexts.orgunchainedlabs.com

Hydrolysis: After separation, the individual diastereomeric salts are treated with an acid to hydrolyze the ester linkage, liberating the optically pure alcohol and regenerating the chiral resolving agent.

While this method is theoretically sound for the resolution of this compound, the selection of the appropriate resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient separation. unchainedlabs.com

Chromatographic Chiral Resolution

Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net

Enzymatic resolution, a related technique, has been effectively used for this compound. Lipases from Candida antarctica and Mucor miehei have been shown to efficiently catalyze the enantioselective esterification of the racemic alcohol, allowing for the separation of the unreacted enantiomer from the newly formed ester. researchgate.net

For analytical and preparative separations, HPLC using columns packed with a CSP is common. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with various carbamate (B1207046) derivatives, are widely employed for resolving a broad range of chiral compounds, including aromatic alcohols. nih.govgoogle.com The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. researchgate.net

Table 1: Representative Chromatographic Systems for Phenylpropanol Analogs

| Parameter | System 1 (GC) | System 2 (HPLC) |

|---|---|---|

| Analyte | 1-[3-(Trifluoromethyl)phenyl]ethanol | Phenylpropanol Isomers |

| Column | CP-Chirasil-Dex CB | Chiral IB and ID Stationary Phase |

| Mobile Phase/Carrier Gas | Helium | Hexane/Isopropanol (B130326) mixtures |

| Principle | Separation of enantiomers of a closely related secondary alcohol. nih.gov | Resolution of phenylpropanol racemates by a chiral metal-organic framework. researchgate.net |

Stereochemical Assignment Techniques

Determining the absolute configuration (R or S) of each enantiomer of this compound is essential. The Cahn-Ingold-Prelog (CIP) priority rules are the standard convention for assigning the stereochemical descriptor to a chiral center. For this compound, the priority of the groups attached to the chiral carbon (C2) would be assigned, and the R/S designation determined based on their spatial arrangement.

Experimentally, the absolute configuration can be determined by several methods:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires growing a single crystal of a pure enantiomer, often as a derivative with a known chiral auxiliary. The resulting diffraction pattern provides the precise three-dimensional structure of the molecule.

Correlation with Known Compounds: The configuration can be established by chemically converting the enantiomer to or from a compound whose absolute configuration is already known, without affecting the stereocenter. For instance, the stereochemistry of a related alcohol was assigned by comparing its NMR properties with those of a diastereoisomer synthesized from a known chiral precursor. researchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents: As detailed in section 4.3.2, techniques like the Mosher's method can not only determine enantiomeric purity but also be used to infer the absolute configuration based on predictable shielding/deshielding effects of the chiral agent on the different parts of the molecule. wikipedia.org

Determination of Enantiomeric Purity

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. Accurate determination of ee is critical in asymmetric synthesis and resolution studies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of chiral alcohols. By using a suitable chiral stationary phase, the two enantiomers are separated into distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.

The selection of the CSP and the mobile phase is critical for achieving baseline separation (Resolution, Rs ≥ 1.5). acs.org For compounds like this compound, polysaccharide-based columns are often effective. nih.gov

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiral Stationary Phase (e.g., Lux Amylose-1, Chiralcel OD-H) acs.orgwiley-vch.de |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., 2-propanol, ethanol). acs.orgwiley-vch.de |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm or 265 nm). |

| Quantification | Enantiomeric excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomeric mixture into a mixture of diastereomers. wikipedia.org This is achieved by reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgtcichemicals.com

The resulting diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. wikipedia.org The integration of these separate signals allows for the quantification of the relative amounts of each enantiomer in the original sample.

A common CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid. wikipedia.org The alcohol is reacted with Mosher's acid chloride to form diastereomeric esters. The protons (¹H NMR) or fluorine atoms (¹⁹F NMR) near the newly formed ester linkage will resonate at different chemical shifts for the two diastereomers.

Given the presence of a trifluoromethyl group in this compound, ¹⁹F NMR spectroscopy offers a particularly clean and sensitive method for analysis. Using a CDA that also contains a trifluoromethyl group, such as 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), can be highly effective. nih.gov The difference in the chemical shifts (Δδ) of the CF₃ signals for the two diastereomers can be used for quantification. nih.gov

Table 3: Representative NMR Data for Diastereomers Formed with a Chiral Derivatizing Agent (CDA)

| Property | (R)-Alcohol-(R)-CDA | (S)-Alcohol-(R)-CDA |

|---|---|---|

| Relationship | Diastereomers | Diastereomers |

| ¹H NMR Signal for C2-H | δ₁ | δ₂ (where δ₁ ≠ δ₂) |

| ¹⁹F NMR Signal for Ar-CF₃ | δ₃ | δ₄ (where δ₃ ≠ δ₄) |

| Principle of Quantification | The ratio of the integrals of the signals at δ₁ and δ₂ (or δ₃ and δ₄) corresponds to the ratio of the (R)- and (S)-enantiomers. | The ratio of the integrals of the signals at δ₁ and δ₂ (or δ₃ and δ₄) corresponds to the ratio of the (R)- and (S)-enantiomers. |

Optical Rotation Measurements (as a supplementary method for purity assessment)

The inherent chirality of this compound, stemming from the stereogenic center at the second carbon of the propanol (B110389) chain, gives rise to the existence of two enantiomers: (R)-1-(3-(trifluoromethyl)phenyl)propan-2-ol and (S)-1-(3-(trifluoromethyl)phenyl)propan-2-ol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. masterorganicchemistry.comnih.gov However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. pdx.eduucalgary.ca This distinct characteristic allows for the use of optical rotation measurements as a supplementary method to assess the enantiomeric purity of a sample.

Optical activity is the rotation of the plane of linearly polarized light as it passes through a chiral substance. pdx.eduucalgary.ca The direction and magnitude of this rotation are unique to each enantiomer. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent. masterorganicchemistry.com A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. ucalgary.ca

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is defined as the observed angle of rotation (α) for a solution at a specific concentration (c) and path length (l) under defined conditions of temperature (T) and wavelength (λ). The formula for specific rotation is:

[α]λT = α / (l * c)

Where:

[α] is the specific rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light, commonly the sodium D-line (589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL). pdx.edu

For a given chiral compound, the specific rotation of a pure enantiomer is a characteristic physical constant. Once the specific rotation of a pure enantiomer of this compound is known, the enantiomeric excess (ee) of a non-racemic sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. The enantiomeric excess represents the percentage of the major enantiomer minus the percentage of the minor enantiomer.

The optical purity is calculated using the following formula:

Optical Purity (% ee) = ([α]observed / [α]max) * 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure major enantiomer.

The enantiomeric excess is considered to be numerically equal to the optical purity. libretexts.org This relationship allows for the quantification of the enantiomeric composition of a sample of this compound.

Table 1: Hypothetical Optical Rotation Data for Enantiomers of this compound

| Enantiomer | Hypothetical Specific Rotation ([α]D20) |

| (R)-1-(3-(Trifluoromethyl)phenyl)propan-2-ol | +45.0° (c=1, CHCl3) |

| (S)-1-(3-(Trifluoromethyl)phenyl)propan-2-ol | -45.0° (c=1, CHCl3) |

| Racemic this compound | 0° |

Table 2: Calculation of Enantiomeric Composition from Observed Rotation (Hypothetical Data)

| Observed Rotation (αobs) | Calculated Specific Rotation ([α]obs) | Enantiomeric Excess (ee) | Composition of (R)-enantiomer | Composition of (S)-enantiomer |

| +22.5° | +22.5° | 50% | 75% | 25% |

| -36.0° | -36.0° | 80% | 10% | 90% |

| +4.5° | +4.5° | 10% | 55% | 45% |

| 0° | 0° | 0% | 50% | 50% |

| (Calculations are based on a hypothetical [α]max of +45.0° for the (R)-enantiomer and a path length of 1 dm and concentration of 1 g/mL for simplicity) |

It is crucial to note that optical rotation measurements are sensitive to temperature, solvent, concentration, and the wavelength of light used. Therefore, these parameters must be carefully controlled and reported for the data to be reproducible and comparable. While a powerful tool, optical rotation is often used in conjunction with other, more definitive methods for determining enantiomeric purity, such as chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These chromatographic techniques can provide a more accurate and direct measure of the ratio of enantiomers in a mixture.

Advanced Spectroscopic and Structural Elucidation of 1 3 Trifluoromethyl Phenyl Propan 2 Ol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol, offering precise insights into its proton, carbon, and fluorine environments.

Advanced ¹H and ¹³C NMR for Detailed Structural Elucidation

The ¹H and ¹³C NMR spectra provide the fundamental framework of the molecule's carbon-hydrogen structure. Although experimental spectra are not publicly available, the expected chemical shifts and multiplicities can be accurately predicted based on the known effects of the substituent groups.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The four aromatic protons on the metasubstituted ring would appear in the downfield region (typically δ 7.2-7.6 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 4.0-4.2 ppm, coupled to the adjacent benzylic and methyl protons. The two benzylic protons (CH₂) would be diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet around δ 2.7-2.9 ppm. The methyl group (CH₃) protons would be a doublet at approximately δ 1.2-1.3 ppm, coupled to the CH proton. The hydroxyl proton (OH) signal would be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon spectrum would complement the proton data. The aromatic carbons would produce several signals between δ 120-140 ppm. The carbon atom attached to the trifluoromethyl group is a quaternary carbon and its signal is split into a quartet by the fluorine atoms. The trifluoromethyl carbon itself would appear as a quartet with a large coupling constant (¹JCF). The carbon atom bearing the hydroxyl group (C-OH) is expected around δ 68-72 ppm. The benzylic carbon (CH₂) would resonate at approximately δ 45-50 ppm, and the methyl carbon (CH₃) would be found in the upfield region, around δ 20-25 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H | 7.2 - 7.6 | Multiplet (m) | ~123 - 135 |

| Aromatic C-CH₂ | - | - | ~140 |

| Aromatic C-CF₃ | - | - | ~131 (quartet, q) |

| -CF₃ | - | - | ~124 (quartet, q) |

| -CH(OH)- | 4.0 - 4.2 | Multiplet (m) | ~68 - 72 |

| -CH₂-Ar | 2.7 - 2.9 | Multiplet (m) | ~45 - 50 |

| -CH₃ | 1.2 - 1.3 | Doublet (d) | ~20 - 25 |

| -OH | Variable | Broad Singlet (br s) | - |

¹⁹F NMR for Trifluoromethyl Group Characterization and Enantiomeric Purity

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the trifluoromethyl (-CF₃) group. A single, sharp signal is expected in the ¹⁹F NMR spectrum, confirming the presence of the group. For trifluoromethylbenzene and its derivatives, this signal typically appears around δ -63 ppm. azom.com The absence of other fluorine signals would confirm the singular nature of the fluorinated group.

Furthermore, ¹⁹F NMR is a powerful tool for assessing the enantiomeric purity of chiral molecules like this compound. By reacting the alcohol with a chiral derivatizing agent (CDA), two diastereomers are formed. These diastereomers are chemically distinct and will exhibit separate signals in the ¹⁹F NMR spectrum. The integration of these two signals allows for the precise determination of the enantiomeric excess (ee) of the original alcohol mixture.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For this compound, cross-peaks would be expected between the CH(OH) proton and the protons of both the adjacent CH₂ and CH₃ groups, confirming the propan-2-ol backbone structure. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each cross-peak links a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. Cross-peaks between the aromatic protons and the benzylic CH₂ protons would be expected, helping to define the spatial relationship between the phenyl ring and the propanol (B110389) side chain.

Expected 2D NMR Correlations

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | -CH(OH)- ↔ -CH₂-Ar -CH(OH)- ↔ -CH₃ |

| HSQC/HMQC | ¹H ↔ ¹³C (1-bond) | Correlates each proton signal to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH₂-Ar ↔ Aromatic Carbons -CH₃ ↔ CH(OH) |

| NOESY | ¹H ↔ ¹H (Through Space) | Aromatic H ↔ -CH₂-Ar |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the stretching of the alcohol's hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH, CH₂, and CH₃ groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, which are often the most intense peaks in the IR spectrum. ias.ac.in

C-O Stretch: The stretching vibration of the C-O single bond in the secondary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -OH | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| -CF₃ | Stretching | 1100 - 1350 | Very Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecule's mass and its fragmentation pattern upon ionization, which helps to confirm the molecular formula and structure. The nominal molecular weight of this compound is 204 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 204. Common fragmentation pathways for benzylic alcohols include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between the carbon bearing the hydroxyl group and the benzylic carbon. This would result in a resonance-stabilized benzylic cation, [M - CH(OH)CH₃]⁺, or more likely, the formation of the [M - C₇H₄CF₃]⁺ ion corresponding to the side chain.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is also common for alcohols. libretexts.org Loss of a methyl radical (•CH₃) would yield a fragment at m/z = 189 ([M-15]⁺).

Loss of Water: Dehydration can occur, leading to a peak at m/z = 186 ([M-18]⁺).

Tropylium Ion Formation: The benzyl fragment at m/z 145 ([C₇H₄CF₃]⁺) can be a significant peak. Rearrangement of similar benzyl alcohol fragments can lead to ions at m/z = 79. stackexchange.com

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₀H₁₁F₃O]⁺ | Molecular Ion (M⁺) |

| 189 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 186 | [M - H₂O]⁺ | Loss of water |

| 145 | [C₇H₄CF₃]⁺ | Benzylic cleavage |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment and Conformational Analysis

This compound is a liquid or oil at room temperature, which precludes direct analysis by single-crystal X-ray crystallography. However, this definitive technique can be applied to solid, crystalline derivatives of the molecule. caltech.edu

To perform this analysis, the alcohol is first converted into a crystalline solid. This is typically achieved by reacting the hydroxyl group to form an ester (e.g., with p-nitrobenzoic acid) or a urethane. If a high-quality single crystal of such a derivative can be grown, X-ray diffraction analysis can provide an exact three-dimensional model of the molecule as it exists in the crystal lattice.

For a chiral compound, this technique is the gold standard for determining the absolute configuration (i.e., whether the stereocenter is R or S). nih.gov This is accomplished by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which allows for the unambiguous assignment of the molecule's handedness. springernature.com Furthermore, the analysis yields precise data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state. springernature.com

Computational and Theoretical Studies of 1 3 Trifluoromethyl Phenyl Propan 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of compounds like 1-(3-(trifluoromethyl)phenyl)propan-2-ol. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize the molecular geometry and predict various electronic properties. researchgate.net

For this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The trifluoromethyl group, being highly electronegative, significantly influences the electronic properties of the phenyl ring and the propanol (B110389) side chain. nih.gov This electron-withdrawing nature can affect the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Electronic Properties of a Representative Trifluoromethyl-Substituted Aromatic Compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar compounds from DFT calculations. They are not specific experimental or calculated values for this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the C-C bonds in the propanol side chain and the bond connecting the phenyl ring to the side chain. Conformational analysis aims to identify the stable conformers and the energy barriers between them, thus defining the molecule's energy landscape.

Studies on structurally related molecules, such as fluorinated propanols and phenylpropanols, indicate that the conformational preferences are governed by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. nih.gov For this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl group and the trifluoromethyl group or the pi-system of the phenyl ring.

The relative energies of different conformers (e.g., gauche vs. anti) determine their population at a given temperature. The presence of the bulky and highly electronegative trifluoromethyl group can be expected to have a significant impact on the rotational barriers and the relative stability of the conformers. nih.gov Computational methods can be used to map the potential energy surface as a function of the dihedral angles, revealing the low-energy conformations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons, the protons of the propan-2-ol side chain, and the carbons of the entire molecule. The chemical shift of the carbon attached to the trifluoromethyl group would be particularly informative. While a specific predicted spectrum for the alcohol is not available, the ¹³C NMR spectrum for the precursor ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, is known and can serve as a reference. chemicalbook.com

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Similar Aromatic Ketone

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

| C=O | 205.1 | 204.5 |

| CH₂ | 45.3 | 44.8 |

| CH₃ | 29.8 | 29.5 |

| C-CF₃ (Aromatic) | 131.2 (q) | 130.9 (q) |

| Aromatic CH | 124.0 - 134.5 | 123.8 - 134.1 |

| CF₃ | 123.9 (q) | 123.5 (q) |

Note: This table is illustrative. The experimental data is for 1-(3-(trifluoromethyl)phenyl)propan-2-one and the predicted values are hypothetical, demonstrating the typical agreement between experimental and DFT-predicted NMR data.

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies. The characteristic O-H stretching frequency of the alcohol group and the C-F stretching frequencies of the trifluoromethyl group would be prominent features. Comparison with experimental IR spectra helps in the structural confirmation and analysis of intermolecular interactions like hydrogen bonding.

Elucidation of Reaction Mechanisms and Transition States using Computational Models

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. montclair.edupku.edu.cn A common synthetic route to this alcohol is the reduction of the corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one.

Theoretical studies can map the potential energy surface of the reduction reaction, identifying the transition state structures and calculating the activation energies. For instance, in a metal-hydride reduction (e.g., with sodium borohydride), computational models can detail the approach of the hydride to the carbonyl carbon, the formation of the new C-H bond, and the subsequent protonation of the resulting alkoxide.

Furthermore, computational analysis can shed light on the stereoselectivity of the reduction, explaining why one enantiomer might be formed in preference to the other, especially in biocatalytic reductions. elsevierpure.comresearchgate.net By modeling the interaction of the substrate with the catalyst (be it a chemical reagent or an enzyme's active site), the factors governing the stereochemical outcome can be understood.

Molecular Docking Studies (in the context of enzyme binding for biocatalysis, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of biocatalysis, docking studies are invaluable for understanding how a substrate, such as 1-(3-(trifluoromethyl)phenyl)propan-2-one, fits into the active site of an enzyme, for example, an alcohol dehydrogenase (ADH). nih.govresearchgate.net

These studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the amino acid residues of the enzyme's active site. nih.govresearchgate.net For the biocatalytic reduction of 1-(3-(trifluoromethyl)phenyl)propan-2-one to this compound, docking simulations can help explain the enantioselectivity of the reaction. The orientation of the ketone within the active site determines which face of the carbonyl group is exposed to the hydride transfer from the cofactor (e.g., NADH or NADPH), thus dictating the stereochemistry of the resulting alcohol. researchgate.net

For example, docking studies with alcohol dehydrogenases have shown that specific residues can form a hydrophobic pocket that accommodates the aromatic ring of the substrate, while other polar residues interact with the carbonyl group. researchgate.net By understanding these interactions, enzymes can even be engineered through site-directed mutagenesis to improve their activity or alter their stereoselectivity for a particular substrate. nih.govresearchgate.net

Applications of 1 3 Trifluoromethyl Phenyl Propan 2 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

1-(3-(Trifluoromethyl)phenyl)propan-2-ol serves as a crucial starting material or intermediate in the synthesis of elaborate organic structures, particularly in the pharmaceutical field. The hydroxyl and trifluoromethyl functionalities provide reactive sites for a variety of chemical modifications.

A significant application of this compound is linked to the synthesis of fenfluramine (B1217885) and its derivatives. The corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, is a direct precursor to the anorexic drug fenfluramine. google.comgoogle.com The alcohol, this compound, can be readily oxidized to this ketone or, conversely, synthesized from it via reduction, placing it centrally in the synthetic pathway. Processes have been developed to produce the ketone intermediate from more accessible starting materials like 3-trifluoromethylaniline, highlighting its industrial relevance. google.com

Furthermore, the alcohol itself is a known metabolite of fenfluramine, indicating its biological relevance and stability within metabolic pathways. drugbank.com Research has also demonstrated its utility in creating other complex molecules. For instance, it can be used to prepare derivatives such as 2-((1-(3-(trifluoromethyl)phenyl)propan-2-yl)oxy)isoindoline-1,3-dione through processes like epoxide ring-opening, showcasing its versatility as a synthetic intermediate.

The broader structural motif is also found in other pharmaceutically important molecules. The related aldehyde, 3-(3-trifluoromethylphenyl)propanal, is a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug. nih.govresearchgate.net The synthesis of this aldehyde often involves multi-step sequences, such as Mizoroki–Heck cross-coupling reactions, demonstrating the importance of the trifluoromethylphenyl propyl scaffold in modern drug synthesis. nih.gov

Table 1: Examples of Molecules Synthesized from or Related to this compound

| Precursor/Related Compound | Synthetic Target | Key Transformation | Reference |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | Fenfluramine | Reductive amination | google.com |

| This compound | 2-((1-(3-(Trifluoromethyl)phenyl)propan-2-yl)oxy)isoindoline-1,3-dione | Epoxide ring-opening followed by reaction | |

| 3-Trifluoromethylaniline | 1-(3-(Trifluoromethyl)phenyl)propan-2-one | Diazotization and reaction with isopropenyl acetate | google.comgoogle.com |

| 3-(3-Trifluoromethylphenyl)propanal | Cinacalcet | Reductive amination | nih.govresearchgate.net |

Role in Multi-step Synthesis of Chiral Compounds

The presence of a stereocenter at the C-2 position of this compound makes it an important building block for the asymmetric synthesis of chiral compounds. Access to enantiomerically pure forms of this alcohol allows for the construction of stereochemically defined target molecules, which is critical in the pharmaceutical industry where the biological activity of enantiomers can differ significantly.

A key application is the synthesis of specific enantiomers of fenfluramine. For example, (S)-fenfluramine can be synthesized from the chiral precursors (R)- or (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol. google.com This underscores the importance of obtaining the alcohol in its enantiopure forms.

Processes for the enantiomeric resolution of racemic 1-(3-trifluoromethylphenyl)-propan-2-ol have been developed, with enzymatic methods being particularly effective. google.com Kinetic resolution using lipases, such as those from Candida antarctica, is a common strategy. google.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol in the presence of an acyl donor (e.g., a vinyl ester), leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (in its alcohol form).

Table 2: Research Findings in Chiral Synthesis

| Research Focus | Method | Key Finding | Reference |

| Preparation of Enantiomers | Enzymatic kinetic resolution | Lipase-catalyzed transesterification can effectively separate the enantiomers of 1-(3-trifluoromethylphenyl)-propan-2-ol. | google.com |

| Synthesis of Chiral Drugs | Stereospecific synthesis | (S)-Fenfluramine can be synthesized from enantiomerically pure (R)- or (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol. | google.com |

| General Chiral Alcohol Synthesis | Tandem Catalysis | Chiral alcohols can be synthesized from alkynes using a combination of CF₃SO₃H and a chiral ruthenium catalyst. nih.gov | nih.gov |

The development of such biocatalytic approaches provides an efficient and environmentally friendly route to optically active intermediates that are crucial for producing single-enantiomer drugs. google.com

Utility in the Synthesis of Fluorinated Scaffolds

The trifluoromethyl (-CF₃) group is a dominant feature of this compound that makes it highly useful for constructing fluorinated molecular scaffolds. The incorporation of fluorine, and particularly the -CF₃ group, into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org

The -CF₃ group in this compound serves several functions:

Metabolic Blocker: It can prevent oxidation at the substituted position on the aromatic ring, increasing the molecule's metabolic half-life.

Lipophilicity Enhancement: The fluorinated group increases the molecule's ability to pass through biological membranes.

Electronic Modification: As a strong electron-withdrawing group, it influences the pKa of nearby functional groups and can alter binding interactions with biological targets.

The demand for novel fluorinated building blocks is high, leading to the development of new synthetic methods for introducing fluorine and trifluoromethyl groups into various molecular structures. nih.gov This compound is part of a larger class of trifluoromethyl-substituted aromatics that are foundational in the synthesis of numerous pharmaceuticals and agrochemicals. For instance, related structures like (R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol are used as organocatalysts for a variety of stereoselective reactions, demonstrating the utility of highly fluorinated scaffolds in enabling complex chemical transformations. sigmaaldrich.com

Table 3: Impact of the Trifluoromethyl Group in Synthetic Scaffolds

| Property | Description | Significance in Synthesis |

| Metabolic Stability | The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation. | Leads to longer-lasting drug action. |

| Lipophilicity | The -CF₃ group increases the oil/water partition coefficient of a molecule. | Improves absorption and distribution of a drug in the body. |

| Binding Interactions | Can participate in dipole-dipole, ion-dipole, and sometimes non-classical hydrogen bonding interactions with protein targets. | Can enhance the potency and selectivity of a drug. |

| Conformational Control | The steric bulk of the -CF₃ group can influence the preferred conformation of a molecule. | Can lock the molecule into a bioactive shape. |

Potential Applications in Materials Science as a Monomer or Ligand Component

While extensively utilized in organic synthesis for life sciences, the structural features of this compound also suggest potential applications in materials science, although this area remains less explored. The molecule contains a hydroxyl group and an aromatic ring, which are functional handles that can be chemically modified for polymerization or for coordination to metal centers.

As a monomer component , the alcohol could be converted into a polymerizable derivative. For example, esterification of the hydroxyl group with acrylic acid or methacrylic acid would yield a fluorinated acrylate (B77674) monomer. Polymerization of such a monomer could produce specialty polymers with unique properties imparted by the trifluoromethylphenyl group, such as:

High Thermal Stability: Fluorinated polymers often exhibit enhanced resistance to heat and chemical degradation.

Low Surface Energy: This could lead to materials with hydrophobic and oleophobic (oil-repellent) surfaces, useful for coatings.

Specific Optical Properties: The refractive index of the polymer could be tuned by the incorporation of fluorine.

As a ligand component , the molecule could be elaborated to form a ligand for metal-organic frameworks (MOFs) or other coordination complexes. The phenyl ring could be further functionalized with coordinating groups (e.g., carboxylic acids, pyridyl groups) to create a multitopic ligand. The trifluoromethyl group would act as a "tag" that could influence the resulting material's properties, such as pore size, gas sorption characteristics, or catalytic activity. The electron-withdrawing nature of the -CF₃ group would also modulate the electronic properties of the ligand and the coordinated metal center.

These potential applications are based on the known principles of polymer and coordination chemistry, suggesting that this compound could be a valuable building block for creating advanced functional materials.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Pathways

The current industrial synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-ol typically proceeds via the reduction of its corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one. The synthesis of this ketone intermediate, however, presents several challenges that are ripe for innovation.